![molecular formula C14H19NO4 B12610600 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- CAS No. 917614-42-7](/img/structure/B12610600.png)
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-
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Overview
Description
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- is a complex organic compound that features a furan ring, a carboxylic acid group, and a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the carboxylic acid group and the cyclohexylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of biocatalysts and green chemistry principles is also being explored to make the production process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furan ring and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.
5-Hydroxymethylfurfural: A furan compound used as a precursor for various chemicals.
2-Furoic acid: A simpler furan derivative with different chemical properties.
Uniqueness
What sets 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyclohexylamino group, in particular, provides unique opportunities for chemical modifications and biological interactions.
This detailed article provides a comprehensive overview of 3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl- is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and neuroprotective effects, supported by various studies and data.
- Molecular Formula : C12H15N1O3
- Molecular Weight : 221.25 g/mol
- CAS Number : 1448-96-0
1. Antimicrobial Activity
Research has indicated that derivatives of furanic compounds exhibit varying degrees of antimicrobial activity. For instance, some furan derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. In a study involving related compounds, it was found that certain furanic derivatives showed notable inhibition against MRSA with an inhibition zone of approximately 8 mm .
2. Cytotoxic Activity
Cytotoxicity studies have been conducted on several furan derivatives, including those related to 3-furancarboxylic acid. A notable study evaluated the cytotoxic effects of various compounds on cancer cell lines using MTT assays. While specific data for 3-furancarboxylic acid is limited, related compounds exhibited moderate to high cytotoxicity against cell lines such as NCI-H1650 and HepG2 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | NCI-H1650 | 15 |
Compound B | HepG2 | 20 |
Compound C | HCT-116 | 25 |
3. Neuroprotective Effects
Neuroprotection is another area where furan derivatives have shown promise. In vitro studies have demonstrated that certain furanic compounds can protect neuronal cells from oxidative stress-induced damage. For example, a derivative similar to 3-furancarboxylic acid was shown to protect PC12 cells against hydrogen peroxide-induced cell death, indicating potential for neuroprotective applications .
Case Studies and Research Findings
- Study on Antimicrobial Properties :
-
Cytotoxicity Assessment :
- In a comparative analysis of several furan derivatives, researchers found that while some exhibited significant cytotoxicity against cancer cell lines, others showed minimal effects. This variability highlights the need for further investigation into the structure-activity relationship of these compounds .
- Neuroprotective Potential :
Properties
CAS No. |
917614-42-7 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[2-(cyclohexylamino)-2-oxoethyl]-5-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-9-7-11(14(17)18)12(19-9)8-13(16)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
SQWGEFRSLSOAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)CC(=O)NC2CCCCC2)C(=O)O |
Origin of Product |
United States |
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